2-[(3-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

CYP450 inhibition Drug-drug interaction prediction Hepatocyte metabolism

This N-(3-fluorobenzyl)-substituted saccharin 1,1,3-trione is a unique meta-fluorinated pharmacophore with a documented CYP2C19 Ki of 70 nM (>280-fold selective over CYP2B6; 76-fold over CYP3A4). Unlike 2-fluoro (CAS 127511-41-5) or 4-fluoro (CAS 129225-98-5) isomers, the 3-fluorobenzyl group directs electronic and steric effects to a distinct spatial region, creating a non-interchangeable tool for isoform-selective CYP inhibition panels, caspase-3 modulator SAR, and 19F NMR binding assays. Secure this positional isomer for comparative ADME and enzyme profiling studies.

Molecular Formula C14H10FNO3S
Molecular Weight 291.30 g/mol
Cat. No. B4108118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Molecular FormulaC14H10FNO3S
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC(=CC=C3)F
InChIInChI=1S/C14H10FNO3S/c15-11-5-3-4-10(8-11)9-16-14(17)12-6-1-2-7-13(12)20(16,18)19/h1-8H,9H2
InChIKeyNQZZUHFFKFLZGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Fluorophenyl)methyl]-2,3-dihydro-1λ6,2-benzothiazole-1,1,3-trione: Saccharin-Based Scaffold for Targeted Inhibitor Design


2-[(3-Fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (C14H10FNO3S, MW 291.30 g/mol) is an N-substituted saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) derivative in which the benzothiazole core bears a 1,1,3-trione oxidation pattern characteristic of the saccharin pharmacophore. The substitution of a 3-fluorophenylmethyl group on the nitrogen atom distinguishes this compound from other halogenated analogs, including the 2-fluoro (CAS 127511-41-5) and 4-fluoro (CAS 129225-98-5) positional isomers. Saccharin-based scaffolds are recognized as a privileged framework in medicinal chemistry due to their ability to inhibit proteolytic enzymes such as elastase, cathepsin G, and proteinase 3, as well as carbonic anhydrase isoforms [1]. The specific 3-fluorobenzyl substitution pattern is known to influence electrophilic character, metabolic stability, and target binding orientation, making this compound a versatile intermediate for structure-activity relationship (SAR) exploration and a potential starting point for the development of selective enzyme inhibitors [2].

Positional Fluorine Isomerism Determines Selectivity and Affinity in Saccharin-Based Inhibitors


The interchangeability of saccharin derivatives with different fluorine substitution patterns is not supportable. The position of the fluorine atom on the benzyl ring (ortho, meta, or para) critically influences the compound's electronic distribution, binding geometry within enzyme active sites, and metabolic profile. In a series of 1,2-benzisothiazol-3-one caspase-3 inhibitors, the 4-fluorobenzyl analog 2-(4-fluorobenzyl)-1,2-benzothiazol-3(2H)-one was identified as an active caspase-3 inhibitor, while the 3-fluorobenzyl carboxamide derivative N-(3-fluorobenzyl)-3-oxo-1,2-benzothiazole-2(3H)-carboxamide showed a distinct inhibition profile [1]. Furthermore, within the broader benzothiazole class, ortho-fluorinated phenyl benzothiazoles exhibit significantly different liquid crystal transition temperatures compared to their meta-fluorinated counterparts, with the 2-fluoro analogues showing substantially lower transition temperatures, highlighting how minor positional differences can dramatically alter physicochemical and biological properties . The 3-fluorophenyl substitution directs the electron-withdrawing effect to a distinct spatial region, affecting hydrogen-bonding capacity, dipole moment orientation, and steric hindrance—parameters that cannot be replicated by simply switching to a 2-fluoro or 4-fluoro analog.

Quantitative Evidence Supporting Selection of the 3-Fluorophenylmethyl Saccharin Dioxide


CYP2C19 Enzyme Inhibition: Meta-Fluoro Substitution Enables Sub-100 nM Affinity

The target compound 2-[(3-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione displays a Ki value of 70 nM against recombinant human CYP2C19, as assessed using 3-O-methylfluorescein as a fluorogenic substrate with a 3-minute preincubation period [1]. In contrast, the related saccharin derivative 2-[(3-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CHEMBL3125544), where the 3-fluoro substituent is replaced by bromine, demonstrates a markedly different binding profile in BindingDB, with no reported sub-micromolar CYP2C19 activity [2]. This 70 nM affinity positions the 3-fluorophenylmethyl saccharin dioxide as a compound requiring careful evaluation for potential CYP2C19-mediated drug-drug interactions, a property distinct from its halogen-substituted analogs.

CYP450 inhibition Drug-drug interaction prediction Hepatocyte metabolism

CYP3A4 Enzyme Inhibition: Meta-Fluoro Substitution Produces Low Micromolar Potency Distinct from CYP2C19 Selectivity

Against human liver microsomal CYP3A4 using midazolam as a substrate with a 5-minute preincubation and LC-MS/MS detection, the target compound exhibits an IC50 of 5.33 μM [1]. This represents a 76-fold selectivity window relative to CYP2C19 (Ki 70 nM). In comparison, the 2-fluorophenyl isomer (CAS 127511-41-5) has been profiled in PubChem and Chemsrc databases with an identical molecular formula but distinct retention and binding characteristics, though no comparable CYP3A4 IC50 data has been reported for this ortho-fluoro isomer in peer-reviewed datasets [2]. The meta-fluorine placement thus yields a unique CYP inhibition fingerprint that combines potent CYP2C19 engagement with moderate CYP3A4 inhibition, a profile that may be advantageous or disadvantageous depending on the therapeutic target context.

CYP3A4 inhibition Isoform selectivity Drug metabolism

CYP2B6 Enzyme Inhibition: Meta-Fluoro Substitution Produces Weak Inhibition with Clear Isoform Discrimination

The target compound inhibits CYP2B6 in human liver microsomes with an IC50 of 15.4 μM using bupropion as a substrate and a 5-minute preincubation followed by LC-MS/MS analysis [1]. This value represents a >280-fold selectivity gap relative to CYP2C19 (Ki 70 nM). In comparison, the 4-fluorophenyl isomer (CAS 129225-98-5), available as a research chemical from multiple vendors under catalog number CM1029610, has no reported CYP2B6 inhibition data in public enzymology databases, making this CYP inhibition fingerprint uniquely documentable for the meta-fluoro isomer . The weak CYP2B6 inhibition (IC50 > 10 μM) suggests a relatively clean profile against this isoform, which is desirable for compounds intended to minimize drug interaction liability at CYP2B6.

CYP2B6 inhibition Isoform selectivity profiling ADME-Tox

Caspase-3 Inhibition Context: Structure-Activity Framework for N-Substituted Benzisothiazolones

The target compound belongs to a series of 1,2-benzisothiazol-3-one derivatives evaluated as caspase-3 inhibitors in a 2013 structure-activity relationship study by Liu et al. [1]. Within this series, several analogs demonstrated potent caspase-3 inhibition: compound 6b (2-benzyl-1,2-benzothiazol-3(2H)-one 1,1-dioxide), 6r, 6s, and 6w were specifically highlighted as active inhibitors. The 4-fluorobenzyl analog 2-(4-fluorobenzyl)-1,2-benzothiazol-3(2H)-one was identified as a caspase-3 inhibitor in this study, alongside the 3-fluorobenzyl carboxamide N-(3-fluorobenzyl)-3-oxo-1,2-benzothiazole-2(3H)-carboxamide [2]. The 3-fluorobenzyl substitution pattern on the saccharin dioxide scaffold positions this compound at the intersection of two active substructural motifs observed in the caspase-3 inhibitor series, suggesting potential activity that warrants direct experimental confirmation.

Caspase-3 inhibition Apoptosis modulation Structure-activity relationship

Physicochemical and Spectral Differentiation: Meta-Fluoro Position Alters Dipole Moment and Chromatographic Retention

The spectroscopic and chromatographic properties of the target compound differ measurably from its positional isomers. In the broader series of 2-arylbenzothiazole derivatives, compounds with 3-fluorophenyl substitution exhibit distinct electronic absorption and fluorescence spectra compared to 4-fluorophenyl and 4-CF3, 4-Me, 4-OMe, 4-CN analogs, with the 3-fluoro substitution producing unique spectral shifts due to its meta electronic directing effects [1]. Within the saccharin dioxide subclass, the exact mass of the target compound is 291.03654252 g/mol (calculated for C14H10FNO3S), which is analytically indistinguishable from its positional isomers by unit mass spectrometry but resolvable by retention time differences on reversed-phase HPLC columns due to differential dipole moments and hydrophobic interactions imparted by the meta-fluorine orientation .

Analytical chemistry HPLC retention time Structure confirmation

CYP3A4 Inhibition Selectivity: Meta-Fluoro Substitution Reduces CYP3A4 Affinity by 76-Fold Relative to CYP2C19

A direct comparison of the target compound's inhibition profile across two major CYP isoforms reveals a quantifiable selectivity pattern: CYP2C19 Ki = 70 nM versus CYP3A4 IC50 = 5,330 nM, yielding a CYP3A4/CYP2C19 selectivity ratio of 76:1 [1]. This contrasts with the typical behavior of many small-molecule inhibitors where pan-CYP inhibition is observed. For the related saccharin derivative 2-[(3-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione, no comparable CYP profiling data is publicly available [2]. The documented selectivity provides a quantitative parameter that can be compared across compound series and used to prioritize compounds with preferred CYP inhibition fingerprints in hit-to-lead campaigns.

Cytochrome P450 ADME profiling Isoform selectivity ratio

Optimal Application Scenarios for 2-[(3-Fluorophenyl)methyl]-2,3-dihydro-1λ6,2-benzothiazole-1,1,3-trione


CYP2C19-Focused Drug-Drug Interaction Screening Panels

The documented CYP2C19 Ki of 70 nM makes this compound a valuable positive control or reference inhibitor for academic and industrial laboratories developing CYP2C19 inhibition screening assays. When designing panels to assess new chemical entity (NCE) drug-drug interaction liability, this compound can serve as a benchmark CYP2C19 inhibitor distinct from classic inhibitors such as omeprazole or ticlopidine, offering a structurally diverse chemotype that probes the CYP2C19 active site via a saccharin-based pharmacophore rather than a proton-pump inhibitor or thienopyridine scaffold [1]. Its 76-fold selectivity over CYP3A4 and >280-fold selectivity over CYP2B6 further support its use as a tool compound for isoform-selective CYP inhibition studies.

Saccharin-Based Caspase-3 Inhibitor Lead Optimization

For research groups pursuing apoptosis-modulating therapeutics, this compound occupies a strategic position within the 1,2-benzisothiazol-3-one caspase-3 inhibitor series described by Liu et al. (2013) [1]. The combination of the 3-fluorobenzyl substituent and the 1,1,3-trione oxidation pattern creates a hybrid structure that merges two independently active motifs: the 4-fluorobenzyl saccharin scaffold and the 3-fluorobenzyl carboxamide scaffold, both of which inhibit caspase-3 [2]. This compound can be used as a starting point for SAR expansion studies aimed at optimizing caspase-3 affinity and selectivity while systematically varying the substitution pattern on the benzyl ring.

Positional Isomer Comparator for Metabolic Stability and CYP Profiling Studies

The availability of all three positional isomers (2-fluoro, 3-fluoro, and 4-fluoro saccharin dioxide derivatives) enables comparative ADME studies where the position of the fluorine atom is the sole variable. The target compound's unique CYP inhibition fingerprint (CYP2C19 Ki = 70 nM, CYP3A4 IC50 = 5.33 μM, CYP2B6 IC50 = 15.4 μM) provides a quantitative baseline against which the 2-fluoro (CAS 127511-41-5) and 4-fluoro (CAS 129225-98-5) isomers can be compared when their own CYP profiling data becomes available [1]. Such comparative studies can elucidate the role of fluorine positional effects on metabolic stability and CYP inhibition, informing the design of fluorinated drug candidates across multiple therapeutic programs.

Chemical Biology Probe for N-Substituted Saccharin Pharmacophore Characterization

Saccharin derivatives are recognized as privileged scaffolds that inhibit proteolytic enzymes including human leukocyte elastase (HLE), cathepsin G, and proteinase 3, as well as carbonic anhydrase isoforms IX and XII [1]. The 3-fluorobenzyl substitution introduces a fluorine atom suitable for 19F NMR-based binding assays and metabolic tracing studies. With its well-defined molecular formula (C14H10FNO3S), exact mass (291.03654252 g/mol), and established CYP inhibition profile, this compound can be deployed as a chemical biology probe to investigate the binding preferences of the saccharin pharmacophore across diverse enzyme families, particularly where fluorine substitution is hypothesized to enhance target engagement through halogen bonding or hydrophobic interactions [2].

Quote Request

Request a Quote for 2-[(3-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.